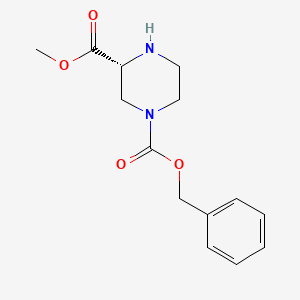

(R)-4-N-Cbz-piperazine-2-carboxylic acid methyl ester

Vue d'ensemble

Description

(R)-4-N-Cbz-piperazine-2-carboxylic acid methyl ester (R-4-N-Cbz-PCE) is a synthetic compound that is used in a variety of scientific research applications. It is a chiral, white solid that is soluble in water and organic solvents, and is one of the most commonly used compounds in chiral synthesis. R-4-N-Cbz-PCE has been used in a variety of research projects, including the synthesis of new drugs, the study of enzyme reactions, and the development of analytical methods.

Applications De Recherche Scientifique

Piperazine Derivatives Synthesis

- Piperazine-2,5-diones are synthesized through Dieckmann cyclization, using substructures that include the terminal methylene adjacent to nitrogen closing onto the carbonyl group of a phenyl carbamate unit. These starting materials are assembled via standard acylation and oxidation processes, starting from β-(alkylamino)alcohol, (alkylamino)acetonitrile, (alkylamino) ester, or (alkylamino)methyl phosphonate (Aboussafy & Clive, 2012).

Enantioselective Synthesis

- The chiral N1-Cbz, N2-H derivative of the piperazic acid monomer, is essential in the total synthesis of natural products containing nonproteinogenic amino acids. An improved synthetic protocol for the synthesis of both (3R)- and (3S)-piperazic acids bearing the carboxybenzyl protecting group (Cbz) selectively at the N1 position has been reported. This method offers an efficient and reproducible pathway to modified piperazates in high optical purity (Papadaki, Georgiadis & Tsakos, 2020).

NMDA Receptor Subunit Selectivity

- Research on N-methyl-D-aspartate (NMDA) receptor antagonists like (R)-4-(3-phosphonopropyl) piperazine-2-carboxylic acid ((R)-CPP) has shown that certain longer-chain NMDA receptor competitive antagonists can have subunit selectivity. For instance, (R)-CPP shows a 50-fold difference in affinity between NR2A-containing and NR2D-containing NMDA receptors, highlighting the potential for subunit-selective drug targeting (Feng, Morley, Jane & Monaghan, 2005).

Advanced Carbon Dioxide Capture

- Concentrated aqueous solutions of piperazine demonstrate resistance to thermal degradation and oxidation, making them advantageous for carbon dioxide capture by absorption/stripping. Piperazine's thermal resistance allows for higher temperatures and pressures in the stripper, potentially leading to overall energy savings, and shows more resistance to oxidation compared to other solutions (Freeman, Davis & Rochelle, 2010).

Enantioselective Lewis Basic Catalysis

- l-Piperazine-2-carboxylic acid derived N-formamides have been developed as highly enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines with trichlorosilane. This catalyst shows high enantioselectivity and yields for a broad range of substrates, including aromatic and aliphatic ketimines (Wang, Cheng, Wu, Wei & Sun, 2006).

Propriétés

IUPAC Name |

1-O-benzyl 3-O-methyl (3R)-piperazine-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O4/c1-19-13(17)12-9-16(8-7-15-12)14(18)20-10-11-5-3-2-4-6-11/h2-6,12,15H,7-10H2,1H3/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYKXWBBQYZXPFB-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CN(CCN1)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H]1CN(CCN1)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70426859 | |

| Record name | (R)-4-N-Cbz-piperazine-2-carboxylic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-4-N-Cbz-piperazine-2-carboxylic acid methyl ester | |

CAS RN |

405175-79-3 | |

| Record name | (R)-4-N-Cbz-piperazine-2-carboxylic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

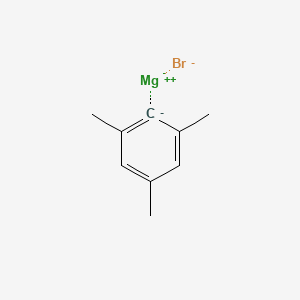

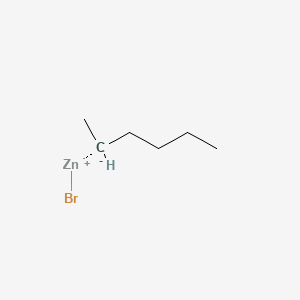

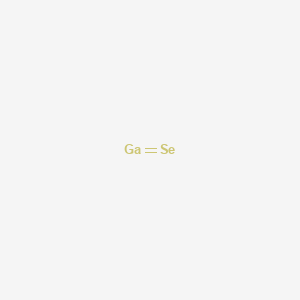

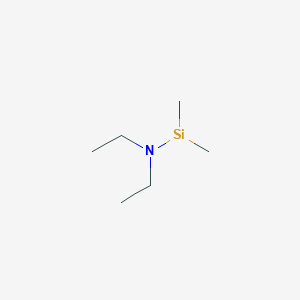

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(E)-1,2-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]cyclohexan-1-ol](/img/structure/B1588212.png)